molecular formula C30H28N4O4 B2666288 3-[(4-methoxyphenyl)methyl]-8-methyl-5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1185115-68-7

3-[(4-methoxyphenyl)methyl]-8-methyl-5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2666288
CAS No.: 1185115-68-7
M. Wt: 508.578
InChI Key: HHLKYZZHNCXAFK-UHFFFAOYSA-N
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Description

3-[(4-methoxyphenyl)methyl]-8-methyl-5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is notable for its unique structure, which combines multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxyphenyl)methyl]-8-methyl-5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the pyrimidine core: This is achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the benzoxazine moiety: This step involves the cyclization of an appropriate precursor in the presence of a catalyst.

    Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methoxyphenyl)methyl]-8-methyl-5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(4-methoxyphenyl)methyl]-8-methyl-5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)methyl]-8-methyl-5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces.

    Affecting gene expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine derivatives: Compounds with similar core structures but different substituents.

    Benzoxazine derivatives: Compounds with similar benzoxazine moieties but different core structures.

Uniqueness

3-[(4-methoxyphenyl)methyl]-8-methyl-5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-8-methyl-5-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O4/c1-19-4-10-24-23(14-19)28-29(30(36)32(18-31-28)16-21-6-8-22(37-3)9-7-21)34(24)17-27(35)33-12-13-38-26-11-5-20(2)15-25(26)33/h4-11,14-15,18H,12-13,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLKYZZHNCXAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)N5CCOC6=C5C=C(C=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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